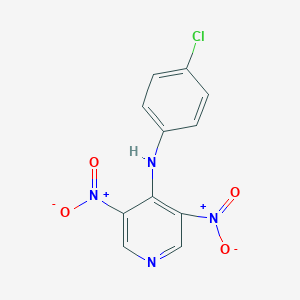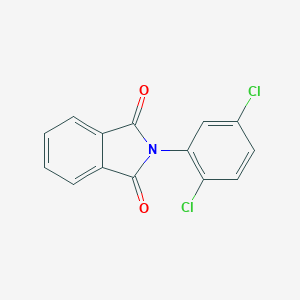
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H27BrN4O7 and its molecular weight is 683.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Complex molecules like the one mentioned are often synthesized as intermediates or final products in the development of biologically active compounds. For instance, compounds derived from pyrazolines and quinolines have been extensively studied for their diverse biological activities. The synthesis of these compounds involves multiple steps, including nitration, chlorination, alkylation, reduction, and nucleophilic substitution reactions. These synthetic routes offer a versatile platform for the synthesis of a wide range of derivatives, which can be tailored for specific biological activities or physical properties (Wang et al., 2016).
Antimicrobial and Antifungal Applications
Some derivatives of quinoline-pyrazoline compounds have shown potent antimicrobial and antifungal activities. For example, certain fluoro-substituted coumarin rings combined with fluoro-substituted phenyl rings have exhibited better antimicrobial activity than their chloro/iodo/bromo-substituted analogs. These findings suggest that structural modifications of such compounds could enhance their potency as antimicrobial agents, indicating a potential area of application for complex molecules like the one (Ansari & Khan, 2017).
Anticancer Applications
Complex quinoline and pyrazoline derivatives have been explored for their anticancer properties. The design and synthesis of these molecules as small molecule inhibitors play a crucial role in anticancer research. Derivatives exhibiting potential biological activities have been synthesized, highlighting the importance of these compounds in the development of new anticancer drugs. The specific structural features of these molecules can be critical for their biological activity, underscoring the relevance of studying such complex compounds (Wang et al., 2016).
Electrical and Memory Performance Applications
In materials science, complex organic molecules have been used to develop polymers with specific electrical memory performances. For example, carbazole-pyrazoline-containing polymer systems have been investigated for their nonvolatile write-once-read-many-times memory (WORM) and volatile static random access memory (SRAM) characteristics. This demonstrates the potential of such compounds in the development of new materials for electronic applications (Lu et al., 2015).
Propriétés
IUPAC Name |
6-bromo-3-[3-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrN4O7/c1-44-28-15-21(16-29(45-2)32(28)46-3)34(41)38-27(19-9-12-23(13-10-19)39(42)43)18-26(37-38)31-30(20-7-5-4-6-8-20)24-17-22(35)11-14-25(24)36-33(31)40/h4-17,27H,18H2,1-3H3,(H,36,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPGNJRDPFUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400207.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(3-methylbenzoyl)oxime](/img/structure/B400209.png)
![biphenyl-4-yl({[(1Z)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone](/img/structure/B400212.png)
![2-(Chloromethyl)-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B400216.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(1-naphthoyl)oxime](/img/structure/B400217.png)
![13-(((4-methoxyphenyl)amino)methyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B400218.png)

![1-phenyl-1-hexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400223.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide](/img/structure/B400224.png)
![Butyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B400225.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-iodophenyl)acetamide](/img/structure/B400228.png)